2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione
Description
2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione is a halogenated isoindole-1,3-dione derivative featuring a nitro group at the 5-position and a bulky 3-bromo-adamantylmethyl substituent. This compound combines the rigid, lipophilic adamantane framework with the electron-deficient isoindole-1,3-dione core, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(3-bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c20-19-7-11-3-12(8-19)6-18(5-11,9-19)10-21-16(23)14-2-1-13(22(25)26)4-15(14)17(21)24/h1-2,4,11-12H,3,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNSCGGWXXUQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)CN4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of adamantane to introduce the bromine atom, followed by a series of condensation and cyclization reactions to form the nitroisoindole structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted adamantyl derivatives
Scientific Research Applications
2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and nanotechnology applications
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the adamantyl group provides structural stability and lipophilicity, enhancing its ability to interact with biological membranes and proteins. The bromine atom can facilitate binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The isoindole-1,3-dione scaffold is a common motif in pharmaceuticals and organic synthesis. Below is a comparative analysis of key analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
